1-(3-Bromo-5-chlorophenyl)cyclopropan-1-amine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Bromo-5-chlorophenyl)cyclopropan-1-amine hydrochloride is a chemical compound with the molecular formula C9H10BrCl2N It is a cyclopropane derivative that contains both bromine and chlorine substituents on the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Bromo-5-chlorophenyl)cyclopropan-1-amine hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 3-bromo-5-chlorobenzene.
Cyclopropanation: The 3-bromo-5-chlorobenzene undergoes a cyclopropanation reaction with diazomethane to form 1-(3-bromo-5-chlorophenyl)cyclopropane.
Amination: The cyclopropane derivative is then subjected to an amination reaction using ammonia or an amine source to introduce the amine group, resulting in 1-(3-bromo-5-chlorophenyl)cyclopropan-1-amine.
Hydrochloride Formation: Finally, the amine compound is treated with hydrochloric acid to form the hydrochloride salt, yielding this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1-(3-Bromo-5-chlorophenyl)cyclopropan-1-amine hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine substituents on the phenyl ring can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The amine group can be oxidized to form corresponding imines or reduced to form secondary amines.
Coupling Reactions: The compound can undergo coupling reactions with other aromatic compounds to form biaryl derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
Substitution Products: Depending on the nucleophile, various substituted derivatives can be formed.
Oxidation Products: Imines or nitroso compounds can be obtained.
Reduction Products: Secondary amines or amine derivatives are typically formed.
Scientific Research Applications
1-(3-Bromo-5-chlorophenyl)cyclopropan-1-amine hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(3-Bromo-5-chlorophenyl)cyclopropan-1-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the bromine and chlorine substituents can enhance its binding affinity and selectivity towards these targets. The cyclopropane ring provides structural rigidity, which can influence the compound’s overall activity and stability.
Comparison with Similar Compounds
Similar Compounds
- 1-(3-Bromo-4-chlorophenyl)cyclopropan-1-amine hydrochloride
- 1-(3-Bromo-5-fluorophenyl)cyclopropan-1-amine hydrochloride
- 1-(3-Chloro-5-fluorophenyl)cyclopropan-1-amine hydrochloride
Uniqueness
1-(3-Bromo-5-chlorophenyl)cyclopropan-1-amine hydrochloride is unique due to the specific positioning of the bromine and chlorine substituents on the phenyl ring. This unique arrangement can result in distinct chemical and biological properties compared to other similar compounds. The combination of these substituents with the cyclopropane ring and amine group provides a versatile scaffold for further chemical modifications and applications.
Properties
IUPAC Name |
1-(3-bromo-5-chlorophenyl)cyclopropan-1-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrClN.ClH/c10-7-3-6(4-8(11)5-7)9(12)1-2-9;/h3-5H,1-2,12H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQIQOJKYUBMLDA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C2=CC(=CC(=C2)Br)Cl)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrCl2N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.99 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.